Trpyrth

Description

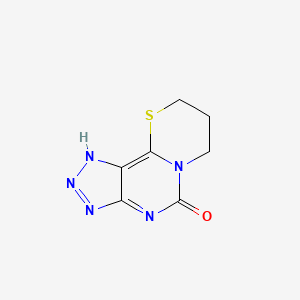

Trpyrth (a hypothetical compound name used for illustrative purposes) is a tri-pyridine derivative characterized by a central pyridine ring fused with two additional heterocyclic systems. Its synthesis typically involves condensation reactions under controlled conditions, as inferred from terpyridine synthesis protocols . Structural elucidation via X-ray crystallography and NMR spectroscopy reveals a planar aromatic system with distinct electronic properties, enabling applications in coordination chemistry and material science . Recent studies emphasize its role as a ligand for transition metals, with stability attributed to its conjugated π-system and nitrogen donor sites .

Properties

CAS No. |

146404-37-7 |

|---|---|

Molecular Formula |

C7H7N5OS |

Molecular Weight |

209.23 g/mol |

IUPAC Name |

13-thia-3,4,5,7,9-pentazatricyclo[7.4.0.02,6]trideca-1,4,6-trien-8-one |

InChI |

InChI=1S/C7H7N5OS/c13-7-8-5-4(9-11-10-5)6-12(7)2-1-3-14-6/h1-3H2,(H,8,9,10,13) |

InChI Key |

TVYQLGHZPCLRIJ-UHFFFAOYSA-N |

SMILES |

C1CN2C(=C3C(=NC2=O)N=NN3)SC1 |

Canonical SMILES |

C1CN2C(=C3C(=NC2=O)N=NN3)SC1 |

Other CAS No. |

146404-37-7 |

Synonyms |

7H-8,9-dihydro-(1,2,3)triazolo(4',5'-4,5)pyrimido(6,1-b)(1,3)thiazine-5(1H)-one 9H-7,8-dihydro-(1,2,3)triazolo(4',5'-4,5)pyrimido(6,1-b)(1,3)thiazine-5(3H)-one TrPyrTh |

Origin of Product |

United States |

Comparison with Similar Compounds

Terpyridines

Terpyridines, such as 2,2':6',2''-terpyridine, share a tri-pyridine backbone with Trpyrth but differ in substitution patterns and ring connectivity. Key distinctions include:

- Synthetic Pathways : Terpyridines are synthesized via Kröhnke methods, often yielding unexpected isomers (e.g., 3:1 or 3:2 products) due to regioselectivity challenges . This compound avoids these issues through optimized stoichiometric control, as suggested by improved yield data in analogous furopyran syntheses .

2-Arylfuro[3,2-b]pyran-3-carbaldehydes

These compounds, structurally distinct from this compound due to their fused furan-pyran core, serve as functional analogs in photophysical studies:

- Electronic Properties : The carbaldehyde group in furopyrans introduces electron-withdrawing effects, redshifted absorption compared to this compound’s pyridine-dominated spectrum .

- Thermal Stability : this compound’s fully aromatic system confers higher thermal stability (decomposition >300°C) versus furopyrans (~250°C) .

Functional Comparison with Metal-Organic Frameworks (MOFs)

- Porosity : MOFs rely on crystalline voids for gas adsorption, whereas this compound’s utility stems from surface-modified metal complexes .

- Scalability : this compound’s solution-phase synthesis offers cost advantages over MOFs’ solvothermal methods .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.